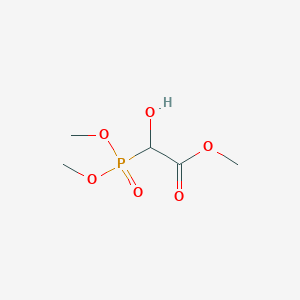![molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1](/img/structure/B32496.png)
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrCl2N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of bromine and chlorine atoms at specific positions on the ring structure.
Mechanism of Action
Target of Action
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is primarily used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . MAPKAPK2 plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
As an intermediate in the synthesis of mapkapk2 inhibitors, it likely interacts with this kinase to inhibit its activity . This inhibition could alter the phosphorylation state of various proteins, affecting their function and ultimately leading to anti-inflammatory effects .
Biochemical Pathways
The compound is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis . By inhibiting MAPKAPK2, the compound could affect these processes, potentially leading to anti-inflammatory effects .
Result of Action
The inhibition of MAPKAPK2 by this compound could lead to a decrease in the phosphorylation of various proteins, potentially resulting in anti-inflammatory effects . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact its efficacy, either through direct interactions or by affecting the same pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction mixture is refluxed for several hours, followed by neutralization and extraction to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine
- 3,5-Dichloropyrazolo[1,5-a]pyrimidine
- 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s potential as a versatile building block in synthetic chemistry and its effectiveness in various applications compared to its analogs .
Properties
IUPAC Name |
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKMWXLGRVJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563620 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-06-1 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)





